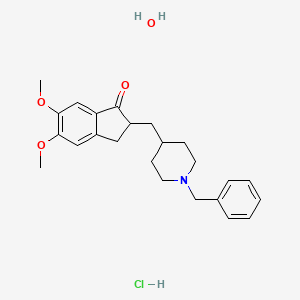

Donepezil hydrochloride monohydrate

Beschreibung

Contextualizing Acetylcholinesterase Inhibition in Neurodegenerative Disorders

Neurodegenerative diseases like Alzheimer's are often associated with a decline in the function of the cholinergic system, where acetylcholine (B1216132) is the main neurotransmitter. nih.gov The enzyme acetylcholinesterase (AChE) breaks down acetylcholine. In conditions like Alzheimer's disease, an overactivity of AChE can lead to a decrease in acetylcholine concentrations, contributing to the degeneration of the cholinergic system. nih.gov The "cholinergic hypothesis" posits that this reduction in cholinergic transmission is a key factor in the cognitive and behavioral decline seen in Alzheimer's. drugbank.comnih.gov By inhibiting AChE, the breakdown of acetylcholine is slowed, thereby increasing its availability at the synapses and enhancing cholinergic transmission. nih.govpatsnap.com This mechanism is believed to improve symptoms such as memory loss and learning difficulties. goodrx.com

Beyond its role in acetylcholine breakdown, AChE is also implicated in the inflammatory response, apoptosis (programmed cell death), and oxidative stress, all of which are features of neurodegenerative diseases. nih.gov

Evolution of Cholinergic Therapeutic Strategies for Cognitive Impairment

The development of therapies targeting the cholinergic system has been a significant area of research. The "cholinergic hypothesis" has been a guiding principle for much of the research into treatments for Alzheimer's disease and other cognitive impairments for decades. nih.gov Early cholinesterase inhibitors, such as physostigmine (B191203) and tacrine, demonstrated modest improvements in cognitive function in Alzheimer's patients. jst.go.jp However, these early compounds had limitations, including poor oral activity and adverse effects. jst.go.jp

This led to the search for new, more selective, and better-tolerated acetylcholinesterase inhibitors. Donepezil (B133215) emerged from this research with a favorable pharmacological profile. nih.gov Unlike earlier treatments, donepezil is a highly selective and reversible inhibitor of acetylcholinesterase. nih.govnih.gov First approved by the FDA in 1996, donepezil represented a significant advancement in the symptomatic treatment of Alzheimer's disease. drugbank.com The evolution of cholinergic therapies continues with ongoing research into new compounds and delivery methods, such as the transdermal delivery system for donepezil approved in 2022. drugbank.com

Significance and Research Landscape of Donepezil Hydrochloride Monohydrate

The research landscape for donepezil is expanding beyond its primary indication for Alzheimer's disease. Investigations are exploring its potential in other conditions, including:

Demyelinating diseases: Research suggests that donepezil may promote the generation of oligodendrocytes, the cells responsible for producing myelin, which is damaged in diseases like multiple sclerosis. nih.gov

Autism Spectrum Disorder: Some studies have investigated donepezil's potential to improve certain behavioral aspects in animal models of autism. plos.org

Vascular Dementia and other dementias: Donepezil is also used off-label for the management of vascular dementia, Parkinson's disease-associated dementia, and Lewy body dementia. drugbank.com

Nicotine (B1678760) withdrawal-induced cognitive deficits: Research has explored donepezil's ability to reverse learning deficits in models of nicotine withdrawal. nih.gov

Furthermore, research continues to explore the multifaceted mechanisms of donepezil beyond simple acetylcholinesterase inhibition. These include potential neuroprotective effects through the modulation of glutamate-induced excitotoxicity and regulation of amyloid protein processing. drugbank.comnih.gov

Interactive Data Table: Key Research Findings for Donepezil

| Research Area | Key Finding | Supporting Evidence |

| Cognitive Function in Alzheimer's | Modest improvement in cognitive function, daily activities, and global clinical state. nih.govcochrane.org | Multiple clinical trials have demonstrated statistically significant, though small, benefits compared to placebo. nih.govnih.govcochrane.org |

| Myelination | Promotes oligodendrocyte generation and remyelination in preclinical models. nih.gov | In-vitro and in-vivo studies showed donepezil facilitates myelin sheath formation. nih.gov |

| Behavioral Symptoms | May improve apathy, aggression, confusion, and psychosis associated with Alzheimer's. drugbank.com | The enhancement of cholinergic transmission is believed to contribute to these behavioral improvements. drugbank.com |

| Neuroprotection | May protect against glutamate-induced excitotoxicity. drugbank.comnih.gov | Studies suggest donepezil can downregulate NMDA receptors. drugbank.com |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3.ClH.H2O/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJIZAKUNCTCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470774 | |

| Record name | Donepezil hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884740-09-4 | |

| Record name | Donepezil hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884740094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxy-1-indanone hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DONEPEZIL HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KZL5YRL6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Insights into Donepezil Hydrochloride Monohydrate Action

Central Cholinergic System Modulation

The primary and most widely accepted mechanism of action for donepezil (B133215) involves its influence on the central cholinergic system. drugbank.com This system, which utilizes the neurotransmitter acetylcholine (B1216132), plays a critical role in cognitive processes such as learning and memory. goodrx.comresearchgate.net A significant deficit in cholinergic neurotransmission is a key pathological feature of Alzheimer's disease. patsnap.comwebmd.com

Selective and Reversible Acetylcholinesterase Enzyme Inhibition

Donepezil is classified as a selective and reversible inhibitor of the enzyme acetylcholinesterase (AChE). patsnap.comnih.govbiomolther.org The AChE enzyme is responsible for the hydrolysis, or breakdown, of acetylcholine in the synaptic cleft, the space between neurons where signals are transmitted. patsnap.com By binding to and temporarily blocking AChE, donepezil prevents this breakdown. goodrx.com This inhibition is considered reversible, meaning the drug does not permanently bind to the enzyme. patsnap.comwikipedia.org

Donepezil exhibits a high degree of selectivity for AChE compared to butyrylcholinesterase (BuChE), another cholinesterase enzyme found in the body. mdpi.com This selectivity is crucial as it helps to focus the drug's action within the central nervous system, where AChE is the predominant form, and may minimize certain peripheral side effects. patsnap.com Research has shown that donepezil possesses a mixed mode of inhibition, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. researchgate.net

| Parameter | Value | Reference |

| IC₅₀ (AChE) | 5.7 nM | mdpi.com |

| IC₅₀ (BuChE) | 7138 nM | mdpi.com |

| Selectivity (BuChE/AChE) | ~1252-fold | mdpi.com |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Enhancement of Cholinergic Neurotransmission Pathways

By inhibiting AChE, donepezil effectively increases the concentration of acetylcholine at cholinergic synapses. wikipedia.org This elevation in acetylcholine levels enhances cholinergic neurotransmission, helping to compensate for the loss of functioning cholinergic neurons observed in neurodegenerative conditions. patsnap.comnih.gov The improved communication between brain cells can lead to an improvement in cognitive and behavioral symptoms. drugbank.comyoutube.com The ability of donepezil to cross the blood-brain barrier allows it to exert its effects directly within the central nervous system, where the cholinergic deficit is most pronounced. patsnap.com

Role of Acetylcholine Availability at Synaptic Clefts

The direct consequence of AChE inhibition is an increased duration and concentration of acetylcholine in the synaptic cleft. patsnap.com Normally, acetylcholine is rapidly cleared from the synapse within milliseconds to terminate the signal. nih.gov Donepezil's action prolongs the presence of acetylcholine, leading to sustained activation of postsynaptic nicotinic and muscarinic acetylcholine receptors. nih.gov Studies on neuromuscular junctions have demonstrated that therapeutic concentrations of donepezil can prolong the decay time of spontaneous miniature endplate potentials (MEPPs) and significantly extend the duration of evoked endplate potentials (EPPs), direct measures of acetylcholine's action at the synapse. nih.gov This prolonged receptor activation is the fundamental step that translates enzyme inhibition into enhanced neuronal signaling. nih.gov

Non-Cholinergic Mechanisms of Action

Beyond its primary role as an acetylcholinesterase inhibitor, research has uncovered additional mechanisms through which donepezil may exert neuroprotective and neuromodulatory effects. These non-cholinergic actions involve different cellular targets and pathways.

Sigma-1 Receptor Agonism and Associated Neuromodulation

Donepezil has been identified as a potent agonist of the sigma-1 (σ₁) receptor, a unique intracellular protein that acts as a molecular chaperone. wikipedia.orgmdpi.com This interaction is distinct from its cholinergic activity and is thought to contribute significantly to its neuroprotective effects. nih.govnih.gov The sigma-1 receptor is involved in modulating several cellular processes, including the regulation of intracellular calcium (Ca²⁺) mobilization, oxidative stress, and neurotransmitter release. nih.gov

Studies have shown that the neuroprotective effects of donepezil against certain toxins and cellular stressors are mediated by its action on the sigma-1 receptor. nih.gov Activation of this receptor by donepezil has been shown to be involved in rescuing hippocampal long-term potentiation (LTP), a cellular model of memory, from the detrimental effects of beta-amyloid peptides. nih.gov The binding affinity of donepezil for the sigma-1 receptor is notable, indicating a significant interaction at therapeutic concentrations. wikipedia.org

| Parameter | Value | Reference |

| Ki (σ₁ receptor) | 14.6 nM | wikipedia.org |

Ki (Inhibition constant) indicates the binding affinity of a compound to a receptor.

Modulation of Glutamate-Induced Excitatory Transmission and NMDA Receptor Activity

Donepezil has been shown to offer protection against glutamate-induced excitotoxicity, a pathological process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage. drugbank.comnih.gov This neuroprotection appears to be mediated, at least in part, through the modulation of N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptor. drugbank.comnih.gov

| Research Finding | Effect of Donepezil | Reference |

| Glutamate-induced Ca²⁺ Influx | Attenuated | nih.govnih.gov |

| Cell Surface Levels of NR1 (NMDA Receptor Subunit) | Significantly reduced | nih.gov |

| Mechanism | Involves stimulation of α7 nicotinic acetylcholine receptors | nih.govnih.gov |

Anti-Inflammatory Effects and Neuroprotective Potential

Donepezil hydrochloride monohydrate extends its therapeutic reach beyond its primary function as a cholinesterase inhibitor, demonstrating significant anti-inflammatory and neuroprotective properties. nih.gov Research indicates that these effects may be central to its potential to modify the course of neurodegenerative diseases. nih.gov The compound's neuroprotective capabilities are multifaceted, offering protection against glutamate-induced toxicity, ischemia, and amyloid-beta (Aβ) induced damage. nih.govnih.gov

Studies have shown that donepezil can directly prevent systemic inflammation. nih.gov In a mouse model with a P301S tau mutation, donepezil treatment was found to suppress the expression of pro-inflammatory markers such as Interleukin-1β (IL-1β) and Cyclooxygenase-2 (COX-2) in both the brain and the spleen. nih.govnih.gov This suggests a broad anti-inflammatory action that is not limited to the central nervous system. nih.gov The "cholinergic anti-inflammatory pathway" is considered a major contributor to these effects. curingalzheimersdisease.com Furthermore, in vitro studies have shown that donepezil, particularly in combination with non-steroidal anti-inflammatory drugs (NSAIDs), can alleviate inflammatory responses and protect neuronal cells. mdpi.com

The neuroprotective effects of donepezil are not solely dependent on its cholinergic activity. nih.gov It has been shown to protect cortical neurons from glutamate-induced neurotoxicity by activating the PI3K-Akt signaling pathway, which in turn suppresses nitric oxide production and apoptosis. nih.gov Additionally, stimulation of the α7 nicotinic acetylcholine receptor (α7nAChR) by donepezil can decrease glutamate toxicity by down-regulating N-methyl-D-aspartate (NMDA) receptors. nih.gov Another contributing factor to its neuroprotective profile is its ability to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus and cortex. nih.gov

Table 1: Summary of Donepezil's Anti-Inflammatory and Neuroprotective Research Findings

| Effect Category | Specific Finding | Model System | Key Mediators/Pathways Involved | Reference |

| Anti-inflammatory | Suppression of IL-1β and COX-2 expression | P301S tau mutation mouse model | Cholinergic anti-inflammatory pathway | nih.govnih.govcuringalzheimersdisease.com |

| Neuroprotection | Protection against glutamate-induced toxicity | Cultured cortical neurons | PI3K-Akt pathway, α7nAChR, NMDA receptor down-regulation | nih.gov |

| Neuroprotection | Protection against Aβ-induced apoptosis | Neuroblastoma cell line | α7nAChRs, PI3K-Akt pathway | nih.gov |

| Neuroprotection | Increased Brain-Derived Neurotrophic Factor (BDNF) | In vivo (unspecified) | - | nih.gov |

| Neuroprotection | Attenuation of oxygen-glucose deprivation injury | Rat pheochromocytoma cells | Not specified | nih.gov |

Influence on Amyloid-Beta Protein Processing and Plaque Deposition

This compound has been shown to exert a notable influence on the pathological cascade of amyloid-beta (Aβ), a hallmark of Alzheimer's disease. nih.gov Its actions are not limited to symptomatic relief but extend to modifying the underlying amyloid pathology. researchgate.net Preclinical studies provide evidence that donepezil can reduce the accumulation and destructive effects of Aβ through various mechanisms. researchgate.net

One key mechanism involves altering the processing of the amyloid precursor protein (APP). nih.gov Donepezil may lead to a decrease in the secretion of Aβ and has been suggested to reduce the activity of beta-secretase, an enzyme critical in the production of Aβ. nih.govresearchgate.net Moreover, it can increase the ratio of the protective acetylcholinesterase read-through isoform (AChE-R) to the synaptic isoform (AChE-S), high levels of which are associated with neuronal damage. researchgate.net

In animal models, the effects of donepezil on Aβ are significant. Long-term administration to Tg2576 mice, a model for Alzheimer's disease, resulted in a significant reduction in soluble Aβ1-40 and Aβ1-42 levels in brain tissue. nih.gov This was accompanied by a decrease in both the number and burden of Aβ plaques in the cortex and hippocampus. nih.govelsevierpure.com Similarly, in 5xFAD mice, another Alzheimer's model, intraperitoneal injection of donepezil led to significant reductions in the number of Aβ plaques in the cortex and the dentate gyrus region of the hippocampus. elsevierpure.comnih.gov This reduction in plaque pathology was also associated with decreased Aβ-mediated activation of microglia and, to a lesser extent, astrocytes. nih.gov These findings suggest that donepezil can directly impact the deposition of Aβ fibrils, an effect that appears to be independent of its primary cholinergic function. nih.govnoropsikiyatriarsivi.com

Table 2: Research Findings on Donepezil's Impact on Amyloid-Beta Pathology

| Animal Model | Key Findings | Affected Brain Regions | Reference |

| Tg2576 Mice | Reduced soluble Aβ1-40 and Aβ1-42. nih.gov | Brain tissue | nih.gov |

| Reduced Aβ plaque number and burden. nih.gov | Cortex and Hippocampus | nih.gov | |

| Increased synaptic density in the molecular layer of the dentate gyrus. nih.gov | Hippocampus | nih.gov | |

| 5xFAD Mice | Significant reduction in Aβ plaque number. elsevierpure.comnih.gov | Cortex and Hippocampal Dentate Gyrus | elsevierpure.comnih.gov |

| Reduced Aβ-mediated microglial and astrocytic activation. nih.gov | Not specified | nih.gov |

Impact on Tau Pathology and Neurofibrillary Tangle Formation

The effect of this compound on tau pathology, the second major hallmark of Alzheimer's disease characterized by the formation of neurofibrillary tangles, is complex and presents a more nuanced picture than its effects on amyloid-beta. Some studies indicate a beneficial role, while others suggest a lack of effect or even a potential increase in certain tau phosphorylation states.

In a positive light, one significant study using a P301S tauopathy mouse model (line PS19) demonstrated that eight months of treatment with donepezil resulted in a notable amelioration of tau pathology. nih.govresearchgate.net This included a decrease in both the insolubility and phosphorylation of tau, alongside reductions in neuroinflammation, synaptic loss, and neuronal loss. nih.govnih.gov A key finding from this research was the significant suppression of c-Jun N-terminal kinase (JNK) activity in the brains of the treated mice, a kinase known to be involved in tau phosphorylation. nih.govresearchgate.net This suggests that donepezil's anti-inflammatory actions may indirectly contribute to mitigating tau-related damage. nih.gov

Conversely, research using the 5xFAD mouse model, which develops both amyloid and tau pathologies, found that while donepezil effectively reduced Aβ pathology, it did not have the same positive impact on tau. elsevierpure.comnih.gov In this model, neither intraperitoneal nor oral administration of donepezil altered tau phosphorylation at several key sites (Thr212/Ser214, Thr396, and Thr231). nih.gov Surprisingly, the study observed that donepezil treatment significantly increased tau phosphorylation at a different site, Thr212. nih.gov These conflicting findings highlight that the effect of donepezil on tau pathology may be dependent on the specific animal model and the underlying pathological context.

Table 3: Contrasting Research Findings on Donepezil's Effect on Tau Pathology

| Animal Model | Positive Effects on Tau Pathology | Neutral or Negative Effects on Tau Pathology | Key Pathway Implicated | Reference |

| P301S Tauopathy Mice (PS19) | Amelioration of tau pathology. nih.govresearchgate.net | - | Suppression of c-Jun N-terminal kinase (JNK) | nih.govresearchgate.net |

| Decreased tau insolubility and phosphorylation. nih.govnih.gov | - | nih.govnih.gov | ||

| 5xFAD Mice | - | No alteration in tau phosphorylation at Thr212/Ser214, Thr396, Thr231. nih.gov | Not specified | nih.gov |

| - | Increased tau phosphorylation at Thr212. nih.gov | nih.gov |

Regulation of Mitochondrial Biogenesis and Function

Beyond its effects on hallmark pathologies, this compound has been shown to positively influence cellular energy metabolism by regulating mitochondrial biogenesis and function. nih.gov This is particularly relevant as mitochondrial dysfunction is a key feature of the hypometabolic state observed in the brains of individuals with Alzheimer's disease. nih.gov

Research has demonstrated that donepezil can dose-dependently increase mitochondrial biogenesis and, consequently, ATP levels within neuronal cells. nih.gov This effect is mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov The activation of AMPK by donepezil leads to an increased expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and Nuclear Respiratory Factor-1 (NRF-1), which are master regulators of mitochondrial biogenesis. nih.gov Studies have confirmed that inhibiting AMPK abolishes these beneficial effects of donepezil, underscoring the critical role of this pathway. nih.gov

The enhancement of mitochondrial biogenesis has been observed specifically within the dendritic regions of primary cultured hippocampal neurons, suggesting a targeted effect on areas crucial for synaptic function. nih.gov This is further supported by findings that levels of synaptic markers also increase following donepezil treatment. nih.gov The AMPK-dependent mitochondrial biogenesis has been confirmed in various models, including neuroblastoma cells, primary cultured neurons, and ex vivo hippocampal tissue from adult mice. nih.gov Furthermore, in skeletal muscle of individuals with mild cognitive impairment (MCI), donepezil treatment appeared to normalize lipid-stimulated mitochondrial respiration, which was found to be lower in untreated individuals. nih.gov This suggests that donepezil's influence on mitochondrial function may extend beyond the central nervous system. nih.gov

Table 4: Research Findings on Donepezil's Regulation of Mitochondrial Function

| Model System | Key Effect | Signaling Pathway | Outcome | Reference |

| Neuroblastoma Cells | Increased mitochondrial biogenesis and ATP levels | AMPK/PGC-1α/NRF-1 | Enhanced neurometabolism | nih.gov |

| Primary Hippocampal Neurons | Increased mitochondrial biogenesis in dendritic regions | AMPK | Increased synaptic markers | nih.gov |

| Ex vivo Hippocampal Tissue | Confirmed AMPK-dependent mitochondrial biogenesis | AMPK | - | nih.gov |

| Skeletal Muscle (Human MCI) | Normalized lipid-stimulated mitochondrial respiration | Not specified | Modified over 600 skeletal muscle genes | nih.gov |

Pharmacological Investigations of Donepezil Hydrochloride Monohydrate

Absorption and Distribution Dynamics

The movement of donepezil (B133215) hydrochloride monohydrate throughout the body is a critical aspect of its therapeutic action. This section examines its journey from the gastrointestinal tract to its site of action in the brain.

Gastrointestinal Absorption Characteristics

Donepezil is readily absorbed from the gastrointestinal tract following oral administration, exhibiting a high relative oral bioavailability of 100%. nih.govmedsafe.govt.nz Peak plasma concentrations are typically reached within 3 to 4 hours. nih.govmedsafe.govt.nz The absorption of donepezil is not significantly affected by the presence of food or the time of administration. nih.govmedsafe.govt.nz Pharmacokinetic studies have demonstrated that the plasma concentrations and the area under the curve (AUC) increase proportionally with the dose. medsafe.govt.nznih.gov

| Parameter | Value | Reference |

|---|---|---|

| Relative Oral Bioavailability | 100% | nih.govmedsafe.govt.nz |

| Time to Peak Plasma Concentration (Tmax) | 3 - 4 hours | nih.govmedsafe.govt.nz |

Blood-Brain Barrier Permeability and Brain Penetration Studies

A crucial characteristic of donepezil is its ability to cross the blood-brain barrier, a protective layer that restricts the entry of substances into the brain. nih.govpatsnap.comumich.edu This permeability allows the drug to exert its effects within the central nervous system, where it is needed. patsnap.com Studies have confirmed that donepezil readily crosses this barrier. nih.gov Mathematical modeling suggests that the transport of donepezil across the blood-brain barrier involves both transcytosis and diffusion. mdpi.com Some research has explored the use of multifunctional nanoparticles to further enhance the permeation of donepezil through the barrier and increase its accumulation in the brain. nih.gov

Plasma Protein Binding Characteristics

Once in the bloodstream, donepezil is extensively bound to plasma proteins, with approximately 96% of the drug being bound. nih.govdrugbank.com The primary binding proteins are albumin (approximately 75%) and alpha1-acid glycoprotein (B1211001) (approximately 21%). nih.govdrugbank.com This high level of protein binding means that a significant portion of the drug in circulation is in a bound, inactive form, acting as a reservoir from which the active, unbound drug is slowly released. youtube.com The binding is characterized as high capacity and low affinity, and it is not dependent on the concentration of the drug or the duration of treatment. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Total Plasma Protein Binding | ~96% | nih.govdrugbank.com |

| Binding to Albumin | ~75% | nih.govdrugbank.com |

| Binding to Alpha1-acid Glycoprotein | ~21% | nih.govdrugbank.com |

Biotransformation Pathways and Metabolite Characterization

The body metabolizes donepezil into various other compounds, a process that is essential for its elimination. This section details the enzymatic pathways involved and the resulting metabolites.

Hepatic Metabolism via Cytochrome P450 Enzymes (CYP2D6, CYP3A4)

Donepezil undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.com The main enzymes responsible for its biotransformation are CYP2D6 and CYP3A4. nih.govdrugbank.comnih.gov Studies have shown that CYP3A4 is the principal enzyme involved in the formation of certain metabolites, while CYP2D6 also plays a significant role. researchgate.netacs.org The activity of these enzymes can influence the plasma concentrations of donepezil, with individuals having lower CYP2D6 activity exhibiting higher drug levels. nih.govdrugbank.com

Identification of O-dealkylation, Hydroxylation, N-oxidation, and Hydrolysis Products

The metabolism of donepezil proceeds through several key pathways, resulting in a number of metabolites. nih.govresearchgate.net These pathways include:

O-dealkylation: This process leads to the formation of metabolites M1 and M2. nih.govresearchgate.net

Hydroxylation: This results in the creation of other metabolic products. nih.govresearchgate.net

N-oxidation: This pathway produces the metabolite M6. nih.govresearchgate.net

Hydrolysis: This leads to the formation of metabolite M4. nih.gov

Following these initial transformations, some metabolites, such as M1 and M2, can undergo further glucuronidation to form M11 and M12. nih.govresearchgate.net Research has identified numerous metabolites of donepezil, with some studies characterizing over 20 different metabolic products. researchgate.net One of the major metabolites, 6-O-desmethyl donepezil, has been found to exhibit a similar potency in inhibiting the acetylcholinesterase enzyme as the parent drug. drugbank.com

| Metabolic Pathway | Resulting Metabolites | Reference |

|---|---|---|

| O-dealkylation | M1, M2 | nih.govresearchgate.net |

| N-oxidation | M6 | nih.govresearchgate.net |

| Hydrolysis | M4 | nih.gov |

| Glucuronidation (of M1 and M2) | M11, M12 | nih.govresearchgate.net |

Glucuronidation Pathways and Metabolite Conjugation

Donepezil undergoes extensive hepatic metabolism, with glucuronidation representing a significant Phase II conjugation pathway. mdpi.com Following initial Phase I metabolism through processes like O-dealkylation and hydroxylation, the resulting metabolites are further conjugated with glucuronic acid. nih.govresearchgate.net This process creates more water-soluble compounds, facilitating their elimination from the body.

The primary metabolites M1 (from O-dealkylation) and M2 (from hydroxylation) are substrates for glucuronidation, leading to the formation of their respective glucuronide conjugates, M11 and M12. nih.gov These glucuronidated metabolites, particularly M11 and M12, appear to be eliminated principally through the urine, with only trace amounts detected in feces. nih.gov In studies conducted on rats, O-glucuronides constituted the majority of the radioactivity found in plasma, urine, and bile after administration of the drug. researchgate.net

Table 1: Glucuronidation of Primary Donepezil Metabolites

| Primary Metabolite | Subsequent Glucuronide Conjugate |

| M1 | M11 |

| M2 | M12 |

This table illustrates the direct conjugation pathway of primary metabolites to their glucuronide forms.

Characterization of Pharmacologically Active Metabolites

Donepezil is metabolized into four major metabolites, two of which are known to be pharmacologically active. nih.govnih.govfda.gov One of the key active metabolites has been identified as 6-O-desmethyl donepezil. drugbank.com

This particular metabolite, 6-O-desmethyl donepezil, has been shown to exhibit a potency in inhibiting the acetylcholinesterase enzyme that is similar to that of the parent compound, donepezil. drugbank.com In pharmacokinetic studies, after the administration of radiolabeled donepezil, this active metabolite accounted for 11% of the total radioactivity identified in plasma. drugbank.com The presence of these active metabolites indicates that the therapeutic effect may not be solely attributable to the parent drug.

Table 2: Pharmacologically Active Metabolites of Donepezil

| Metabolite | Pharmacological Activity |

| 6-O-desmethyl donepezil | Exhibits acetylcholinesterase inhibition potency similar to the parent drug. drugbank.com |

| Unidentified Second Metabolite | Known to be pharmacologically active. nih.govnih.govfda.gov |

This table summarizes the known active metabolites of donepezil.

Elimination and Excretion Profiles

The elimination of donepezil and its various metabolites from the body occurs through multiple routes, primarily involving the kidneys and to a lesser extent, the fecal pathway. nih.gov The parent drug itself is cleared through a combination of direct excretion and extensive hepatic metabolism. nih.govfda.gov

Renal Excretion Pathways of Donepezil Hydrochloride Monohydrate and its Metabolites

The primary route for the elimination of donepezil and its metabolites is renal excretion. nih.gov Studies using radiolabeled donepezil have shown that approximately 57% of the administered dose's total radioactivity is recovered in the urine over a 10-day period. fda.govdrugbank.com

Unchanged donepezil accounts for about 17% of the dose recovered in the urine. nih.govfda.gov The remainder consists of various metabolites. The major metabolites found in urine include the hydrolysis product M4, along with the glucuronidated conjugates M11 and M12. nih.gov

Fecal Excretion Contributions

Fecal excretion represents a secondary but significant pathway for the elimination of donepezil and its metabolites. Approximately 15% to 20% of the drug is excreted via this route. nih.gov In studies tracking radioactivity, about 15% of the total administered dose was recovered in the feces. nih.govfda.gov While unchanged donepezil is the predominant single compound found in feces, it represents a very small fraction of the total recovered dose. nih.gov Other metabolites eliminated through this pathway include the hydroxylated products M1 and M2, and the N-oxidation product M6. nih.gov

Table 3: Summary of Donepezil Excretion

| Excretion Route | Percentage of Administered Dose Recovered (%) | Major Components Excreted |

| Urine | ~57% fda.govdrugbank.com | Unchanged Donepezil (~17%), Metabolite M4, Metabolites M11 & M12. nih.govfda.gov |

| Feces | ~15% nih.govfda.gov | Unchanged Donepezil, Metabolites M1, M2, and M6. nih.gov |

This table provides an overview of the primary and secondary excretion routes for donepezil and its metabolites.

Apparent Plasma Clearance Mechanisms

The clearance of donepezil from plasma is primarily driven by hepatic metabolism, mediated by cytochrome P450 isoenzymes CYP2D6 and CYP3A4, followed by glucuronidation. nih.govfda.govdrugbank.com The mean apparent plasma clearance (Cl/F) of donepezil is reported to be approximately 0.13 L/hr/kg. fda.gov Other studies have reported a similar range of 0.13–0.19 L/hr/kg and a specific finding of 0.129 ± 0.009 L/h/kg. nih.govdrugbank.com

Interestingly, the clearance rate of the parent compound, donepezil, is faster than that of its total radioactive metabolites (0.129 L/h/kg versus 0.072 L/h/kg, respectively). nih.gov This suggests that the metabolites are eliminated from the plasma more slowly than the parent drug. nih.gov Studies have also indicated that the rate of donepezil clearance is independent of the administered dose. nih.gov

Clinical Efficacy and Outcome Research in Neurocognitive Disorders

Efficacy in Alzheimer's Disease Subtypes

Donepezil (B133215) hydrochloride monohydrate has demonstrated efficacy in improving cognitive and global functions in patients with mild to moderate Alzheimer's disease. Clinical trials have shown that treatment with donepezil leads to statistically significant improvements in cognitive function as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog). ox.ac.uknih.govnih.gov Specifically, at 24 weeks, patients receiving donepezil showed a mean improvement of approximately 1.9 to 2.9 points on the ADAS-Cog scale compared to placebo. nih.gov Similarly, improvements have been observed using the Mini-Mental State Examination (MMSE). cochrane.org

Cognitive and Global Function Outcomes with Donepezil in Mild to Moderate Alzheimer's Disease

| Outcome Measure | Treatment Duration | Finding |

|---|---|---|

| ADAS-Cog | 24 weeks | Statistically significant improvement compared to placebo. ox.ac.uknih.govnih.gov |

| MMSE | 26 weeks | Mean difference of 1.05 points favoring donepezil over placebo. cochrane.org |

| CIBIC-plus | 12-24 weeks | A higher proportion of donepezil-treated patients showed improvement. ox.ac.ukcochrane.orgwithpower.com |

The therapeutic benefits of donepezil hydrochloride monohydrate extend to individuals with moderate to severe Alzheimer's disease. In this patient population, donepezil has been shown to provide symptomatic relief and slow the progression of cognitive and functional decline. ox.ac.ukkarger.com Studies have demonstrated that continued treatment with donepezil in patients who have advanced to a moderate or severe stage of the disease is beneficial compared to discontinuing the medication. medscape.com

Key outcome measures in this population include the Severe Impairment Battery (SIB) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale for severe Alzheimer's disease. cochrane.orgkarger.com Research has shown that donepezil treatment is associated with better scores on these scales compared to placebo. cochrane.orgkarger.com For instance, a 52-week, open-label extension study in Japan found that patients with severe Alzheimer's disease who received donepezil showed improvements in SIB scores, particularly within the first 24 weeks. karger.com Another study noted that continuation of donepezil in patients with moderate to severe Alzheimer's was associated with better cognitive outcomes. neurology.org Some research even suggests that the treatment effect of donepezil may be greater in the moderate stage of Alzheimer's disease compared to the mild stage. scispace.com

Efficacy of Donepezil in Moderate to Severe Alzheimer's Disease

| Outcome Measure | Study Duration | Key Finding |

|---|---|---|

| SIB | 52 weeks | Improvement in scores, especially in the first 24 weeks. karger.com |

| ADCS-ADL | 26 weeks | Better functional outcomes compared to placebo. cochrane.org |

| Cognitive Function (unspecified) | 1 year | Continued treatment associated with better outcomes. neurology.org |

Long-term studies have investigated the sustained benefits of this compound in patients with Alzheimer's disease. Open-label extension studies have suggested that the benefits of donepezil can be maintained for extended periods, with some studies lasting up to 4.9 years. nih.govcmaj.ca During the initial months of long-term treatment, patients may show clinical improvement from their baseline scores on cognitive and dementia rating scales. nih.gov Over time, while a gradual deterioration is expected due to the progressive nature of the disease, the rate of decline in donepezil-treated patients has been observed to be less than that predicted for untreated patients. nih.gov

One long-term, double-blind, randomized controlled trial found that over two years, patients receiving donepezil had a mean Mini-Mental State Examination (MMSE) score that was 0.8 points higher and a Bristol Activities of Daily Living Scale (BADLS) score that was 1.0 point higher than the placebo group, indicating a sustained, albeit modest, benefit. cmaj.ca Another long-term study showed that continued donepezil use was associated with higher MMSE scores at each visit over an average of five years of follow-up. neurology.org These findings suggest that long-term treatment with donepezil can lead to a persistent, though not curative, therapeutic effect, potentially delaying functional decline and nursing home placement. nih.govneurology.org

Long-Term Efficacy of Donepezil in Alzheimer's Disease

| Study Duration | Outcome Measure | Result |

|---|---|---|

| Up to 4.9 years | ADAS-cog, CDR-SB | Initial improvement followed by a slower decline than predicted for untreated patients. nih.gov |

| 2 years | MMSE | 0.8 point higher score in the donepezil group compared to placebo. cmaj.ca |

| 2 years | BADLS | 1.0 point higher score in the donepezil group compared to placebo. cmaj.ca |

Efficacy in Other Dementias

The use of this compound has been investigated for its potential benefits in patients with vascular dementia (VaD), a condition characterized by cognitive impairment resulting from cerebrovascular disease. clinicaltrials.gov Clinical trials have demonstrated that donepezil can lead to significant improvements in cognitive function in individuals with VaD. nih.govnih.gov

In a 24-week, randomized, placebo-controlled trial, patients with probable or possible VaD treated with donepezil showed significant improvements on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) compared to those on placebo. nih.gov Specifically, the mean change from baseline score was -1.90 for the 5 mg/d group and -2.33 for the 10 mg/d group. nih.gov Improvements in global function were also observed, as measured by the Clinician's Interview-Based Impression of Change-Plus version and the Sum of the Boxes of the Clinical Dementia Rating. nih.gov Furthermore, donepezil-treated patients demonstrated benefits in activities of daily living. nih.gov Another study corroborated these findings, showing significant improvements in both cognition and global function in donepezil-treated patients with VaD compared to placebo. nih.gov However, some studies have noted that while there may be positive results in certain sub-studies, the primary outcomes have not always been consistently positive across all testing modalities. youtube.com

Efficacy of Donepezil in Vascular Dementia (24-week trials)

| Outcome Measure | Finding |

|---|---|

| ADAS-Cog | Significant improvement compared to placebo. nih.govnih.gov |

| Global Function (CIBIC-plus, CDR-SB) | Significant improvements were observed. nih.govnih.gov |

This compound is utilized in the management of symptoms associated with Lewy body dementia (LBD), a neurodegenerative disorder with overlapping features of Alzheimer's and Parkinson's diseases. clevelandclinic.org In LBD, donepezil, an acetylcholinesterase inhibitor, is primarily used to address cognitive and psychiatric symptoms. lbda.org

Clinical evidence suggests that donepezil can be effective in improving cognitive function, including attention, which is often significantly impaired in LBD. nih.gov It may also help in managing some of the behavioral and psychiatric symptoms of LBD, such as hallucinations, confusion, and sleepiness. www.nhs.ukmayoclinic.org Some systematic reviews have indicated that donepezil might be beneficial in reducing delusions and hallucinations in patients with dementia with Lewy bodies. nih.gov While rivastigmine (B141) is the only acetylcholinesterase inhibitor specifically FDA-approved for treating dementia associated with Parkinson's disease (a form of LBD), donepezil is often used 'off-label' for this purpose, and there is no strong evidence to suggest the superiority of one over the other. lbda.org The use of cholinesterase inhibitors like donepezil is endorsed by expert consensus for managing neuropsychiatric symptoms in LBD. nih.gov

Symptom Management with Donepezil in Lewy Body Dementia

| Symptom Category | Reported Effect of Donepezil |

|---|---|

| Cognitive Function | Improvement, particularly in attention. nih.gov |

| Psychiatric Symptoms | May help manage hallucinations, delusions, and confusion. nih.govwww.nhs.ukmayoclinic.org |

Therapeutic Potential in Parkinson's Disease-Associated Dementia

This compound has been investigated for its potential to improve cognitive function in individuals with Parkinson's disease-associated dementia (PDD). Research suggests that donepezil may offer a modest benefit in certain cognitive domains for this patient population. northwestern.edunih.gov

A randomized, double-blind, placebo-controlled, crossover study involving 22 subjects with PDD demonstrated a trend toward better scores on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog), although this was not statistically significant. northwestern.edunih.gov However, the same study showed a statistically significant 2-point benefit on the Mini-Mental Status Examination (MMSE). northwestern.edunih.gov Another study also reported that donepezil can improve cognition and executive function in PDD. nih.gov

Furthermore, a significant improvement of 0.37 points on the Clinical Global Impression of Change (CGI) was observed with donepezil treatment, suggesting a possible clinical benefit. northwestern.edunih.gov It is noteworthy that these cognitive benefits were achieved without worsening the motor symptoms of Parkinson's disease as measured by the Unified Parkinson's Disease Rating Scale. northwestern.edunih.gov

A separate randomized, double-blind, placebo-controlled trial also found that donepezil had a beneficial effect on the memory subscale of the Dementia Rating Scale in patients with PD and cognitive impairment. nih.gov This study also noted a trend toward improvement in psychomotor speed and attention. nih.gov

A larger phase II multi-center, randomized, double-blinded, placebo-controlled, parallel design clinical trial is currently underway to further evaluate the efficacy of Donepezil in patients with Mild Cognitive Impairment in Parkinson's Disease (PD-MCI). clinicaltrials.gov The primary endpoints for this study are the Parkinson's Disease-Cognitive Rating Scale (PD-CRS) and the Parkinson's Disease-Cognitive Functional Rating Scale (PD-CFRS). clinicaltrials.gov

Table 1: Summary of Selected Clinical Trial Outcomes for Donepezil in Parkinson's Disease-Associated Dementia

| Study Design | Number of Participants | Primary Outcome Measure | Key Findings |

| Randomized, double-blind, placebo-controlled, crossover | 22 | ADAS-cog | Trend toward improvement on ADAS-cog (not statistically significant); Significant 2-point improvement on MMSE; Significant 0.37-point improvement on CGI. northwestern.edunih.gov |

| Randomized, double-blind, placebo-controlled | 16 | Neuropsychological battery | Significant improvement on the memory subscale of the Dementia Rating Scale; Trend toward improvement in psychomotor speed and attention. nih.gov |

Efficacy in Mild Cognitive Impairment (MCI) and Traumatic Brain Injury (TBI)

Cognitive Function Improvement in Mild Cognitive Impairment

The efficacy of this compound in improving cognitive function in individuals with Mild Cognitive Impairment (MCI) has been the subject of multiple clinical investigations, with mixed results. ajnr.orgnih.gov MCI is characterized by a decline in cognitive function that is greater than expected for an individual's age and education level but does not meet the criteria for dementia. 207.231.205

A systematic review and meta-analysis of 17 studies, including 12 randomized controlled trials (RCTs), concluded that donepezil can improve cognitive function in MCI patients to a certain extent. nih.gov The meta-analysis revealed that donepezil significantly improved scores on the Mini-Mental State Examination (MMSE) and the Montreal Cognitive Assessment (MoCA). nih.gov However, it did not significantly reduce scores on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) or delay disease progression. nih.gov

One study showed a modest, short-lived benefit in cognitive function as measured by the 13-item ADAS-Cog at 24 weeks. nih.gov However, other measures of cognitive function in the same study did not show a significant benefit. nih.gov Another significant finding from a large, federally funded study was that donepezil did not delay the onset of Alzheimer's Disease (AD) over a three-year period, although a benefit was observed in the first year of treatment. 207.231.205nih.gov

Interestingly, genetic factors may play a role in the response to donepezil in MCI. Research has suggested that individuals carrying the K-variant of the butyrylcholinesterase (BChE-K) gene may experience an accelerated cognitive decline when treated with donepezil. ucla.edu

Table 2: Meta-Analysis of Donepezil Efficacy in Mild Cognitive Impairment

| Cognitive Assessment Scale | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | Outcome |

| MMSE | 0.85 | 0.40 - 1.31 | Significant Improvement nih.gov |

| MoCA | 1.88 | 0.32 - 3.45 | Significant Improvement nih.gov |

| ADAS-cog | Not Reported | Not Reported | No Significant Reduction nih.gov |

Memory Dysfunction and Cognitive Recovery in Traumatic Brain Injury

This compound has shown promise in improving memory and cognitive function following a Traumatic Brain Injury (TBI). medscape.com Memory dysfunction is a common and challenging consequence of TBI. nih.gov The potential therapeutic benefit of donepezil is thought to stem from its role in enhancing cholinergic neurotransmission, as acetylcholine (B1216132) deficits are believed to contribute to memory problems in this population. nih.gov

A 10-week, four-site, randomized, parallel-group, double-blind, placebo-controlled clinical trial (MEMRI-TBI-D) demonstrated that donepezil was associated with significantly greater improvements in verbal learning compared to placebo. medscape.comnih.gov The primary outcome measure was the Hopkins Verbal Learning Test–Revised (HVLT-R) total recall score. medscape.com Treatment-responder rates were significantly higher in the donepezil group (42%) compared to the placebo group (18%). medscape.comnih.gov Responders to donepezil also showed significant improvements in delayed recall and processing speed. medscape.com

Case reports and smaller studies have also supported the potential of donepezil in TBI recovery. nih.govpsychiatryonline.org For instance, a case report detailed a patient with a head injury whose amnesia and concentration deficits substantially improved with donepezil treatment, with their MMSE score increasing from 18 to 28. psychiatryonline.org Other small studies have reported improvements in memory and a reduction in behavioral disturbances in patients with chronic TBI treated with donepezil. psychiatryonline.orgmdpi.com A systematic review concluded that there is significant evidence for a positive effect of donepezil on general cognitive ability, short-term memory, and attention after TBI, although the authors noted the need for more robust evidence from larger trials. nih.gov

Table 3: Key Findings from the MEMRI-TBI-D Clinical Trial

| Outcome Measure | Donepezil Group | Placebo Group | p-value |

| Improvement in Verbal Learning (HVLT-R) | Significantly Greater | - | .034 (modified intent-to-treat), .036 (per-protocol) medscape.com |

| Treatment-Responder Rate | 42% | 18% | .03 medscape.comnih.gov |

Assessment Methodologies in Clinical Trials

Cognitive Performance Scales (e.g., ADAS-cog, MMSE, MoCA)

Clinical trials investigating the efficacy of this compound in neurocognitive disorders utilize a variety of standardized cognitive performance scales to measure changes in cognitive function. nih.govnih.govjpreventionalzheimer.com

The Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) is a widely used primary outcome measure in dementia clinical trials. northwestern.edunih.govnih.govclinicaltrials.govnih.gov It is a comprehensive assessment that evaluates memory, language, and praxis, with scores ranging from 0 to 70, where higher scores indicate greater cognitive impairment. nih.gov While considered a gold standard, the standard ADAS-Cog-11 can have ceiling effects in early-stage Alzheimer's disease. jpreventionalzheimer.com A modified 13-item version has shown increased sensitivity in mild AD dementia. jpreventionalzheimer.com

The Mini-Mental State Examination (MMSE) is a brief, widely used screening tool for cognitive impairment, assessing orientation, memory, attention, language, and praxis. northwestern.edunih.govnih.govucla.edupsychiatryonline.orgnih.govnih.gov Scores range from 0 to 30, with lower scores indicating more severe cognitive deficits. nih.gov Due to its brevity, it is often used in both clinical practice and research. jpreventionalzheimer.com

The Montreal Cognitive Assessment (MoCA) is another brief assessment tool that evaluates similar cognitive domains to the MMSE but includes more items on executive function and complex visuospatial processing. nih.govjpreventionalzheimer.com It is considered by some to be more sensitive than the MMSE in detecting mild cognitive impairment. jpreventionalzheimer.com

Other cognitive scales used in donepezil trials include the Dementia Rating Scale , which has subscales for memory, attention, and other cognitive functions, and the Hopkins Verbal Learning Test–Revised (HVLT-R) , which specifically assesses verbal learning and memory. nih.govmedscape.com The CogState battery is a computerized set of tests that can assess various cognitive domains, including visual recognition, memory, and attention. clinicaltrials.gov

Global Clinical Assessment Scales (e.g., CIBIC-plus, J-CGIC)

The Clinician's Interview-Based Impression of Change-Plus (CIBIC-plus) is a key global assessment tool used in many dementia trials. northwestern.edunih.govnih.govnih.govmonash.edu.au It involves a semi-structured interview with both the patient and their caregiver, covering domains such as general and mental state, activities of daily living, and behavior. monash.edu.au The clinician then provides a global rating of change on a 7-point scale, where lower scores indicate improvement, a score of 4 signifies no change, and higher scores indicate worsening. monash.edu.au

The Japanese version of the CIBIC-plus (CIBIC plus-J) is utilized in clinical trials conducted in Japan and is considered equivalent to the CIBIC-plus. nih.gov To improve reliability in multi-center trials, a method of videotaping CIBIC plus-J interviews for assessment by central raters has been employed. nih.gov The Clinician's Global Impression of Change (CGIC) component of the CIBIC plus-J is a comprehensive assessment based on the rater's impression of changes in activities of daily living, psychological symptoms, and cognitive function. nih.gov

Another global assessment scale is the Clinical Dementia Rating Sum of the Boxes (CDR-SB) , which provides a global rating of dementia severity based on an interview with the patient and caregiver. ucla.edunih.govnih.gov

Functional Skills and Activities of Daily Living Assessments (e.g., CDR-SB, IDDD)

This compound has demonstrated efficacy in improving or stabilizing functional skills and the ability to perform activities of daily living (ADLs) in patients with Alzheimer's disease (AD). Clinical trials utilize specific scales to measure these changes, including the Clinical Dementia Rating Scale-Sum of the Boxes (CDR-SB) and the Interview for Deterioration in Daily living activities in Dementia (IDDD).

In a major multinational, 30-week trial involving 818 patients with mild to moderately severe AD, donepezil treatment was associated with significant improvements in functional skills. uni-muenchen.de Patients receiving both 5 mg/day and 10 mg/day of donepezil showed statistically significant improvements in their CDR-SB scores at weeks 12, 18, and 24 compared to the placebo group. uni-muenchen.denih.gov At the study's endpoint, the mean differences in score changes between the drug and placebo groups were 0.3 for the 5 mg/day dose and 0.4 for the 10 mg/day dose. uni-muenchen.de Furthermore, benefits were observed in the complex-tasks component of the IDDD. uni-muenchen.de When treatment was discontinued (B1498344), these beneficial effects on functional measures were lost, with scores reverting to levels similar to the placebo group. uni-muenchen.de

An integrated analysis that pooled data from 2,183 patients across six clinical trials further solidified these findings. nih.govresearchgate.net This large-scale analysis mapped items from nine different ADL scales onto a standardized functional scale. The results showed significant treatment differences that favored donepezil in five key domains: three basic ADLs and two instrumental ADLs. nih.gov Notably, the greatest treatment effect was observed in patients who had moderate AD at the beginning of the studies. nih.govresearchgate.net Research also indicates that for patients with severe AD in long-term care facilities, donepezil can help delay the deterioration of daily functions. nih.gov

| Assessment Tool | Key Findings | Citations |

| CDR-SB | Statistically significant improvements in scores for both 5 mg/day and 10 mg/day donepezil groups versus placebo at weeks 12, 18, and 24. | uni-muenchen.denih.gov |

| IDDD | Treatment-associated improvements observed in the complex-tasks component. | uni-muenchen.de |

| Standardized ADL Scale | An integrated analysis of six studies showed significant treatment differences favoring donepezil in five of twelve domains (three basic, two instrumental). | nih.govresearchgate.net |

Neuropsychiatric Symptom Evaluation (e.g., NPI)

The Neuropsychiatric Inventory (NPI) is a standard tool used in clinical trials to assess a wide range of behavioral and psychological symptoms common in dementia. dementiaresearch.org.au Research into the effects of donepezil on these symptoms has yielded varied results.

A randomized withdrawal study was conducted on patients with mild to moderate AD who had significant neuropsychiatric symptoms at baseline. nih.gov In the initial open-label phase, treatment with donepezil for 12 weeks led to significant reductions in total NPI scores. nih.gov Subsequently, in the double-blind phase, patients who continued on 10 mg of donepezil maintained these improvements, showing better NPI scores compared to those who were switched to a placebo. nih.gov Specifically, all individual domains of the NPI, with the exception of elation, showed improvement during the open-label phase of the study. nih.gov

Another exploratory analysis focused on patients with more severe behavioral disturbances at the outset. rima.org This study found that 20 weeks of donepezil treatment significantly reduced the total NPI score. rima.org The analysis suggested that donepezil was particularly effective in reducing delusions and depression in this patient population. rima.org

| Study Type | Patient Population | Key Findings on NPI | Citations |

| Randomized Withdrawal Study | Mild to moderate AD with marked neuropsychiatric symptoms. | Patients continuing on 10 mg donepezil had improved NPI scores compared to the placebo group. | nih.gov |

| Secondary Analysis | AD patients with severe behavioral disturbances. | Significant reduction in total NPI score over 20 weeks of treatment; notable effects on delusions and depression. | rima.org |

| Meta-Analysis | Broad population of AD patients. | No significant difference found between donepezil and placebo for behavioral symptoms measured by the NPI. | nih.gov |

Dose-Response Relationships and Comparative Efficacy Studies

The relationship between the concentration of this compound and its clinical effect is a critical aspect of its therapeutic profile. Studies have explored this relationship by comparing different dosage strengths.

Comparative Analysis of Different this compound Concentrations in Clinical Outcomes

Pharmacodynamic studies have established a clear link between donepezil plasma concentrations and the inhibition of its target enzyme, acetylcholinesterase (AChE). nih.govnih.gov This biochemical relationship provides a foundation for the dose-dependent clinical effects observed in trials.

Multiple studies and meta-analyses confirm a dose-response relationship in clinical outcomes for patients with mild to moderate Alzheimer's disease. A large multinational trial demonstrated that a 10 mg/day dose of donepezil provided greater benefits in cognitive and functional measures compared to a 5 mg/day dose. uni-muenchen.de A 2024 meta-analysis of 18 randomized controlled trials reinforced this, concluding that a 10 mg/day dose was more effective than 5 mg/day at slowing the progression of cognitive impairment. frontiersin.orgnih.gov

For patients with moderate-to-severe AD, the efficacy of an even higher dose has been investigated. A meta-analysis of five randomized controlled trials compared a high-dose (23 mg/day) regimen to a standard-dose (10 mg/day) regimen. bohrium.com The results showed a statistically significant, albeit modest, improvement in cognitive function for the high-dose group. bohrium.comresearchgate.net However, there was no significant difference observed between the two doses in terms of global assessment scores. bohrium.com

| Comparison | Patient Population | Key Efficacy Findings | Citations |

| 10 mg/day vs. 5 mg/day | Mild to Moderate AD | The 10 mg/day dose demonstrated greater benefits across cognitive and functional outcome measures. | uni-muenchen.defrontiersin.org |

| 23 mg/day vs. 10 mg/day | Moderate to Severe AD | High-dose donepezil showed a significant, though modest, improvement in cognitive function (measured by SIB score). No significant difference in global assessment (measured by CIBIC+). | bohrium.comresearchgate.net |

Strategies for Treatment Optimization and Patient Adherence

Optimizing treatment outcomes with this compound involves more than selecting the correct dose; it also requires strategies to ensure consistent patient adherence to the prescribed regimen. Non-adherence to medication is a significant barrier to effective long-term management of chronic conditions like Alzheimer's disease. abbott.com

Research indicates that clinical adherence to donepezil may be influenced by the stage of the disease at which treatment is initiated. One retrospective study found that better initial cognitive scores were positively associated with longer treatment duration, suggesting that early intervention may lead to better clinical adherence. nih.gov

A variety of strategies can be employed to improve medication adherence:

Patient and Caregiver Education : Providing clear, written information and guiding patients and their caregivers to reliable online resources can improve understanding and adherence. psychiatrictimes.com Educational efforts should emphasize the benefits of the medication to counterbalance concerns about potential side effects. psychiatrictimes.com

Cognitive and Behavioral Strategies : Understanding a patient's beliefs and concerns about their illness and medication is crucial. psychiatrictimes.com Linking medication adherence to the patient's personal values and goals can be a powerful motivator. psychiatrictimes.com

Regimen Simplification : The once-daily dosing of donepezil is itself a feature that aids adherence. nih.gov Further simplification, such as using combination pills if other medications are needed, can reduce the daily pill burden. abbott.com

Interprofessional Team Collaboration : A collaborative approach involving physicians, nurses, and pharmacists is essential. nih.gov This team can work together to monitor effectiveness, manage side effects, and provide ongoing support and education to the patient and their family. nih.gov

Technological Aids : Modern technology offers new tools for enhancing adherence. Smart medication products, such as pill bottles with electronic monitoring, and wearable devices that provide reminders can help patients and caregivers manage medication schedules effectively. allazohealth.com Furthermore, AI-powered platforms can personalize outreach and support for patients identified as being at high risk for non-adherence. allazohealth.com

Safety, Tolerability, and Pharmacovigilance Studies of Donepezil Hydrochloride Monohydrate

Adverse Event Profiling and Mechanistic Understanding

The adverse events associated with donepezil (B133215) hydrochloride monohydrate are largely linked to its mechanism of action as a cholinesterase inhibitor. By increasing acetylcholine (B1216132) levels, it can lead to a range of both predictable cholinergic effects and other non-cholinergic reactions.

The most frequently reported adverse reactions to donepezil are a direct consequence of its cholinomimetic activity. drugbank.com These effects are particularly prominent in the gastrointestinal (GI) system, where enhanced cholinergic neurotransmission can increase intestinal propulsion and hydrochloric acid secretion. clinpgx.org Common GI disturbances include diarrhea, nausea, and vomiting. drugbank.com These events are often transient and tend to resolve as treatment continues without requiring dose adjustments. drugbank.com

Cardiovascular effects are also a key consideration due to the vagotonic properties of cholinesterase inhibitors on the sinoatrial and atrioventricular nodes. drugbank.comnih.gov This can manifest as bradycardia (a slowed heart rate) or heart block, and syncopal (fainting) episodes have also been reported. nih.gov While atrioventricular block has been described infrequently in clinical trials, caution is advised when prescribing donepezil to individuals receiving other medications that may also reduce heart rate, such as beta-blockers. clinpgx.org Overdoses of cholinesterase inhibitors can lead to a cholinergic crisis, characterized by severe nausea, vomiting, salivation, sweating, bradycardia, hypotension, respiratory depression, and convulsions. drugbank.com

Beyond the direct cholinergic effects, a range of non-cholinergic adverse events has been documented with donepezil use. Among the more common are insomnia, muscle cramps, fatigue, and anorexia (loss of appetite). drugbank.comdrugs.com Some patients may also experience abnormal or vivid dreams and nightmares, which may be linked to the drug's half-life and the timing of its administration. clinpgx.orgnih.gov

Post-marketing surveillance has identified a broader spectrum of less frequent adverse reactions, though a causal relationship to the drug is not always certain due to the voluntary nature of reporting. drugbank.comdrugs.com These include:

Neurological and Psychiatric: Agitation, aggression, confusion, hallucinations, and, rarely, seizures or neuroleptic malignant syndrome. drugbank.comdrugs.com

Hepatobiliary: Hepatitis and cholecystitis. drugbank.comdrugs.com

Hematologic: Hemolytic anemia. drugbank.comdrugs.com

Metabolic: Hyponatremia (low sodium levels). drugbank.comdrugs.com

Musculoskeletal: Rhabdomyolysis (breakdown of muscle tissue). drugbank.comdrugs.com

Dermatologic: Rash. drugbank.comdrugs.com

Cardiovascular: QTc prolongation and torsade de pointes. drugbank.comdrugs.com

The incidence of adverse reactions can be influenced by factors such as the rate of dose titration, with a more rapid increase in dosage potentially leading to a higher frequency of common side effects. drugbank.com

Studies examining the long-term administration of donepezil have generally indicated an acceptable safety and tolerability profile. In a one-year open-label extension study of patients with moderate to severe Alzheimer's disease, treatment with a 23 mg/day dose of donepezil was not associated with any new safety signals. researchgate.netnih.gov The majority of adverse events reported in this long-term study were of mild or moderate severity. nih.gov

An important finding from long-term observation is that the incidence of new adverse events tends to decrease significantly after the initial weeks of treatment and remains low thereafter. researchgate.net This suggests that many of the initial side effects are related to the body's adaptation to the medication. The mean duration of treatment in one long-term study was 10.3 ± 3.5 months, with a high rate of compliance (96.1%), further supporting its general tolerability over extended periods. nih.gov

Table 1: Donepezil Discontinuation Rates Due to Adverse Events in Various Studies

| Study Population/Setting | Discontinuation Rate Due to Adverse Events | Reference |

|---|---|---|

| Controlled Clinical Trials | ~12% | drugbank.com, drugs.com |

| 1-Year Asian Observational Study | Adverse events were the reason for 43.4% of the 20.9% who discontinued (B1498344) | nih.gov, psychopharmacopeia.com |

| Long-Term Open-Label Extension Study (23 mg/day) | 13.6% | researchgate.net, nih.gov |

| 48-Week Randomized Study (Psychoeducational vs. Standard Care) | 12.1% (Psychoeducational Group) and 10.2% (Standard Care Group) | , |

Drug-Drug Interactions and Polypharmacy Considerations

Given that the patient population often has multiple comorbidities, the potential for drug-drug interactions with donepezil is an important clinical consideration. clinpgx.org These interactions primarily involve the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of donepezil.

Donepezil is metabolized in the liver by the CYP isoenzymes 2D6 and 3A4. nih.gov Therefore, co-administration with drugs that inhibit or induce these enzymes can alter the plasma concentration of donepezil, potentially affecting its efficacy and safety profile.

CYP450 Inhibitors: Inhibitors of CYP2D6 and CYP3A4 can decrease the metabolism of donepezil, leading to increased plasma concentrations. nih.gov In vitro studies have shown that ketoconazole, a potent inhibitor of CYP3A4, and quinidine, a potent inhibitor of CYP2D6, can inhibit the metabolism of donepezil. psychopharmacopeia.com Patients treated concurrently with CYP2D6 inhibitors may have higher plasma levels of donepezil. clinpgx.org This increased concentration could potentially lead to a higher incidence of cholinergic adverse events. nih.gov

CYP450 Inducers: Conversely, inducers of CYP2D6 and CYP3A4 can increase the metabolism of donepezil, leading to lower plasma concentrations and potentially reduced efficacy. nih.gov Examples of such inducers include phenytoin, carbamazepine, rifampin, phenobarbital, and dexamethasone. nih.gov

Table 2: Clinically Relevant Drug-Drug Interactions with Donepezil Hydrochloride Monohydrate Involving Cytochrome P450 Enzymes

| Interacting Drug Class | Specific Examples | Metabolic Pathway Affected | Potential Clinical Outcome | Reference |

|---|---|---|---|---|

| CYP3A4 Inhibitors | Ketoconazole | Inhibition of CYP3A4 | Increased plasma concentration of donepezil | psychopharmacopeia.com |

| CYP2D6 Inhibitors | Quinidine, Paroxetine, Fluoxetine | Inhibition of CYP2D6 | Increased plasma concentration of donepezil | psychopharmacopeia.com, clinpgx.org |

| CYP3A4 and/or CYP2D6 Inducers | Rifampin, Phenytoin, Carbamazepine, Phenobarbital | Induction of CYP3A4 and/or CYP2D6 | Decreased plasma concentration of donepezil | nih.gov |

| Dexamethasone |

Interactions with Other Cholinergic Agents and Anticholinergics

Donepezil hydrochloride, a cholinesterase inhibitor, can have synergistic effects when used with other cholinergic agents. nih.govsinglecare.com This can lead to an increase in the therapeutic effects and also potentially heightened cholinergic side effects. singlecare.com Examples of cholinergic medications that may interact with donepezil include bethanechol, methacholine, and pilocarpine. singlecare.comgoodrx.com

Conversely, anticholinergic drugs can diminish the therapeutic efficacy of donepezil. singlecare.com Since anticholinergics work by blocking the effects of acetylcholine, and donepezil works by increasing its availability, their concurrent use can counteract each other's intended effects, which may lead to a worsening of symptoms in conditions like Alzheimer's disease. nih.govsinglecare.com It is recommended to avoid the co-administration of donepezil with other acetylcholinesterase inhibitors or any agonists or antagonists of the cholinergic system. medsafe.govt.nz

Cardiovascular and Central Nervous System Drug Interactions

Due to its pharmacological action, donepezil can have vagotonic effects on the sinoatrial and atrioventricular nodes, which may result in bradycardia or heart block. drugs.comdrugs.com Therefore, caution is advised when it is prescribed to patients with pre-existing bradycardia or other underlying cardiac conduction issues. drugs.com The risk of bradycardia may be increased when donepezil is taken with other medications that also slow the heart rate, such as beta-blockers (e.g., atenolol, bisoprolol, carvedilol, metoprolol, propranolol) and certain calcium channel blockers (e.g., diltiazem, verapamil). singlecare.comgoodrx.comwww.nhs.uk Other drugs that can cause bradycardia and may interact with donepezil include adenosine, amiodarone, clonidine, digoxin, and sotalol. singlecare.comwww.nhs.uk Donepezil also has the potential to prolong the QT interval, so its use requires caution in individuals at risk for prolonged cardiac repolarization. nih.gov

In terms of the central nervous system (CNS), donepezil may enhance the neurotoxic effects of certain antipsychotic medications. singlecare.com This interaction can lead to the development of extrapyramidal symptoms, such as muscle rigidity and uncontrolled facial movements. singlecare.com The mechanism is thought to involve the combination of increased acetylcholine levels from donepezil and the dopamine (B1211576) receptor blockade from the antipsychotic. singlecare.com Antipsychotic agents that may interact with donepezil include aripiprazole, clozapine, haloperidol, olanzapine, quetiapine, and ziprasidone. singlecare.comgoodrx.com Additionally, combining donepezil with other CNS depressants can increase the risk of CNS depression. drugbank.com

| Drug Class | Interacting Drugs | Potential Effect of Interaction with Donepezil |

| Cardiovascular Agents | ||

| Beta-blockers | Atenolol, Bisoprolol, Carvedilol, Metoprolol, Propranolol singlecare.comgoodrx.com | Increased risk of bradycardia singlecare.com |

| Calcium Channel Blockers | Diltiazem, Verapamil singlecare.com | Increased risk of bradycardia singlecare.com |

| Antiarrhythmics | Amiodarone, Dronedarone, Quinidine, Sotalol singlecare.comgoodrx.comwww.nhs.uk | Increased risk of bradycardia and potential for QT interval prolongation nih.govsinglecare.com |

| Other | Digoxin, Clonidine, Adenosine singlecare.comwww.nhs.uk | Increased risk of bradycardia singlecare.com |

| Central Nervous System Agents | ||

| Antipsychotics | Aripiprazole, Clozapine, Haloperidol, Olanzapine, Quetiapine, Ziprasidone singlecare.comgoodrx.com | Enhanced neurotoxic effects, risk of extrapyramidal symptoms singlecare.com |

| CNS Depressants | Alprazolam, Amobarbital drugbank.com | Increased risk of CNS depression drugbank.com |

Patient Population-Specific Safety Considerations

Geriatric Patient Safety Profiles and Age-Related Considerations

Alzheimer's disease, the primary indication for donepezil, predominantly affects individuals over 55 years of age. nih.gov The average age of participants in clinical trials for donepezil hydrochloride was 73 years, with a significant majority (80%) being between 65 and 84 years old. nih.govmedlibrary.org Population pharmacokinetic analyses have suggested that the clearance of donepezil may decrease as age increases. medlibrary.org

While generally well-tolerated in the elderly, certain adverse effects may be of particular concern. Due to its vagotonic properties, donepezil can lead to bradycardia and heart block, even in patients without a known history of cardiac conduction abnormalities. nih.gov Syncopal episodes have also been reported. nih.gov Furthermore, cholinesterase inhibitors like donepezil should be prescribed with caution to elderly patients with a history of asthma or obstructive pulmonary disease due to their cholinomimetic actions. medsafe.govt.nznih.gov

Safety in Patients with Hepatic Impairment